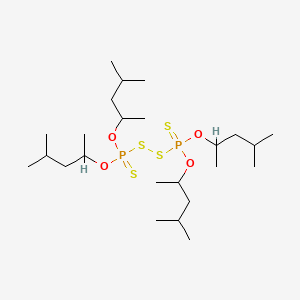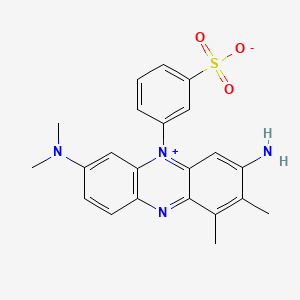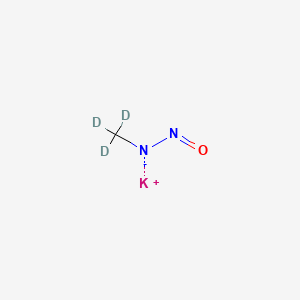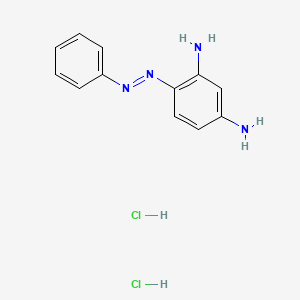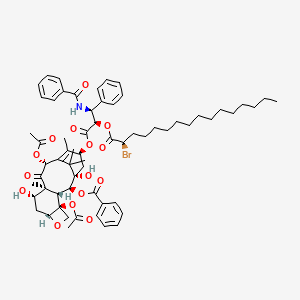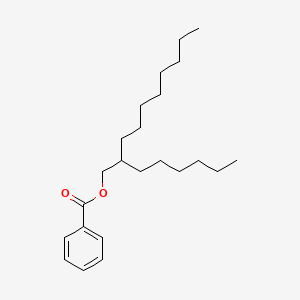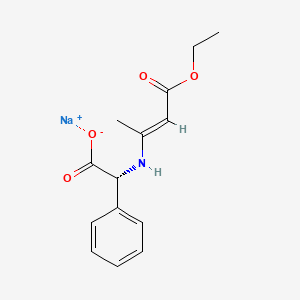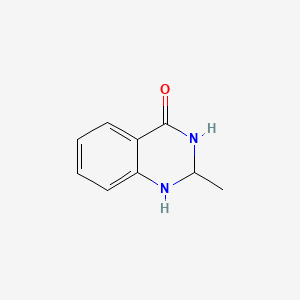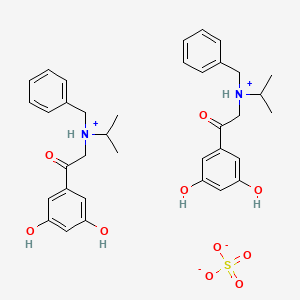
Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyl group, a dihydroxyphenyl group, and an isopropylammonium group, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate typically involves a multi-step process. The initial step often includes the formation of the benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl) intermediate through a condensation reaction between benzyl chloride and 3,5-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. This intermediate is then reacted with isopropylamine to form the isopropylammonium derivative. Finally, the compound is treated with sulfuric acid to yield the sulphate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate involves its interaction with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals, providing antioxidant effects. The isopropylammonium moiety may interact with cellular receptors, influencing signal transduction pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A bis(2,3-dihydroxypropyl) ether: Known for its use in polymer production and potential endocrine-disrupting effects.
2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane: Used in the synthesis of polycarbonate plastics and epoxy resins.
Uniqueness
Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
94109-60-1 |
|---|---|
Molekularformel |
C36H44N2O10S |
Molekulargewicht |
696.8 g/mol |
IUPAC-Name |
benzyl-[2-(3,5-dihydroxyphenyl)-2-oxoethyl]-propan-2-ylazanium;sulfate |
InChI |
InChI=1S/2C18H21NO3.H2O4S/c2*1-13(2)19(11-14-6-4-3-5-7-14)12-18(22)15-8-16(20)10-17(21)9-15;1-5(2,3)4/h2*3-10,13,20-21H,11-12H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
JBVHZLPYBQHUQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH+](CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.CC(C)[NH+](CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



